Eremofortin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eremofortin A is a secondary metabolite produced by the fungus Penicillium roqueforti. It belongs to the class of eremophilane sesquiterpenes, which are known for their complex structures and diverse biological activities. This compound is particularly notable for its role in the biosynthesis of PR toxin, a mycotoxin produced by the same fungus .
準備方法
Synthetic Routes and Reaction Conditions: Eremofortin A can be synthesized through the biotransformation of PR toxin by Penicillium roqueforti. The process involves the epoxidation of eremofortin B, followed by acetylation and oxidation steps . The specific reaction conditions include the use of prx8- or prx9-encoded proteins for epoxidation and prx11-encoded acetyltransferase for acetylation .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Penicillium roqueforti under controlled conditions. The fungus is grown in a suitable medium, and the metabolites are extracted and purified using high-performance liquid chromatography .
化学反応の分析
Types of Reactions: Eremofortin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eremofortin C and other related compounds.
Reduction: Reduction reactions can convert this compound to less oxidized forms.
Substitution: Substitution reactions can modify the functional groups attached to the eremophilane skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases encoded by the prx1 gene.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Eremofortin C and eremofortin D.
Reduction: Reduced forms of this compound.
Substitution: Modified eremofortin derivatives with different functional groups.
科学的研究の応用
Eremofortin A has several scientific research applications, including:
作用機序
Eremofortin A exerts its effects through several molecular mechanisms:
Molecular Targets: It interacts with specific enzymes involved in the biosynthesis of PR toxin, such as prx8- and prx9-encoded proteins.
Pathways Involved: The biosynthetic pathway of this compound involves epoxidation, acetylation, and oxidation steps, leading to the formation of PR toxin and other related compounds.
類似化合物との比較
Eremofortin A can be compared with other eremophilane sesquiterpenes, such as:
Eremofortin B: A precursor in the biosynthesis of this compound, undergoing epoxidation to form this compound.
Eremofortin C: An oxidized form of this compound, produced through further oxidation reactions.
Eremofortin D: A tricyclic byproduct formed during the biosynthesis of this compound.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of PR toxin and its complex structure, which allows for diverse chemical modifications and biological activities .
特性
分子式 |
C17H22O5 |
---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
[(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17-/m0/s1 |
InChIキー |
NQRGNSMJSDQOED-FQAGGABLSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)C(O4)(C)C)OC(=O)C |
正規SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。